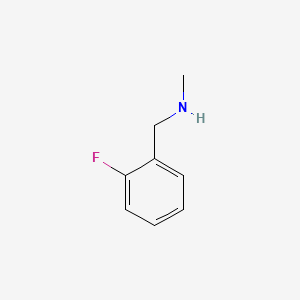

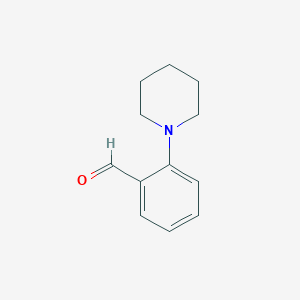

![molecular formula C11H13N3O2S B1299327 5-[2-(2-甲氧基-苯氧基)-乙基]-[1,3,4]噻二唑-2-胺 CAS No. 842973-53-9](/img/structure/B1299327.png)

5-[2-(2-甲氧基-苯氧基)-乙基]-[1,3,4]噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a derivative of the 1,3,4-thiadiazole family, which has been the subject of various studies due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The methoxy group and the phenoxy-ethyl side chain in the compound suggest that it may have unique interactions with biological targets.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups. For example, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, the preparation of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side-chain of cephem antibiotics, is achieved through skeletal rearrangement from aminoisoxazoles . These methods highlight the versatility of thiadiazole chemistry in generating compounds with potential biological activity.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. For instance, a related compound, 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol, was characterized by these methods, providing insights into its molecular geometry and electronic structure . The molecular structure is crucial for understanding the interaction of the compound with biological targets and its overall pharmacological profile.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo a range of chemical reactions, depending on the substituents present on the thiadiazole core. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with various nucleophiles, leading to the substitution of the bromine atom and the formation of different products while retaining the furylthiadiazole fragment . These reactions are important for the further functionalization of the thiadiazole core and the development of new compounds with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiadiazole ring. These properties are essential for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). The enantioselectivity observed in methoxyalkylthiazoles, where one enantiomer is significantly more potent than the other, also affects the compound's biological activity and is an important consideration in drug design .

科学研究应用

合成和表征

5-[2-(2-甲氧基-苯氧基)-乙基]-[1,3,4]噻二唑-2-胺衍生物的合成涉及复杂的化学过程,包括缩合反应,并使用紫外-可见光、1H、13C-NMR 和 MS 技术进行表征。这些化合物表现出潜在的抗菌活性,表明它们与开发新的治疗剂有关 (H. M. Vinusha 等,2015 年)。

抗菌应用

一些研究集中于噻二唑衍生物的抗菌潜力。例如,通过曼尼希碱法合成的衍生物对大肠杆菌和伤寒沙门氏菌等病原菌株表现出中等的抗菌活性 (P. Sah 等,2014 年)。另一项研究展示了噻二唑衍生物的合成和抗菌性能评估,提供了它们作为抗菌和抗真菌剂的潜力的见解 (Husam A. Ameen 和 Ahlam J. Qasir,2017 年)。

抗癌和细胞毒性应用

噻二唑衍生物的设计和合成旨在评估它们的抗癌潜力。一项研究重点介绍了对癌细胞系具有显着抑制作用的化合物,表明凋亡在其细胞毒活性中的作用 (A. Almasirad 等,2016 年)。另一个研究领域涉及谷氨酰胺酶抑制剂的设计,其中噻二唑衍生物在体外和在小鼠模型中减弱癌细胞生长的方面显示出前景 (K. Shukla 等,2012 年)。

属性

IUPAC Name |

5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-15-8-4-2-3-5-9(8)16-7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWXMVCPOQYBTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)